![molecular formula C6H7N3O2 B053083 N-Methoxypyrazine-2-carboxamide CAS No. 115110-16-2](/img/structure/B53083.png)
N-Methoxypyrazine-2-carboxamide
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Overview
Description
Pyrazinecarboxamide, N-methoxy-(9CI) is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol It is a derivative of pyrazinecarboxamide, where the amide nitrogen is substituted with a methoxy group
Preparation Methods
The synthesis of Pyrazinecarboxamide, N-methoxy-(9CI) typically involves the amidation of pyrazinecarboxylic acid with methoxyamine. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions and efficiency. Catalytic amidation often employs coupling agents such as carbodiimides or phosphonium salts to activate the carboxylic acid . Non-catalytic amidation can be achieved under mild conditions using reagents like isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
Chemical Reactions Analysis
Pyrazinecarboxamide, N-methoxy-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
N-Methoxypyrazine-2-carboxamide has been studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Antiviral Activity
Recent studies have indicated that derivatives of pyrazine compounds, including this compound, exhibit antiviral properties. For instance, research has shown that certain pyrazine derivatives can inhibit RNA-dependent RNA polymerase, a critical enzyme in the replication of RNA viruses. This mechanism is similar to that observed in Favipiravir, an antiviral drug used against influenza and other RNA viruses .
Table 1: Antiviral Activity of Pyrazine Derivatives
Compound | Viral Target | Mechanism of Action | Reference |
---|---|---|---|
This compound | RNA viruses | Inhibition of RNA-dependent RNA polymerase | |
Favipiravir | Influenza, Ebola | Inhibition of viral replication |
Antimycobacterial Properties
The compound has also been evaluated for its antimycobacterial activity. Studies have demonstrated that substituted pyrazine-2-carboxamides show significant efficacy against Mycobacterium tuberculosis, suggesting a potential role in tuberculosis treatment .
Case Study: Efficacy Against Mycobacterium tuberculosis
In a controlled study, various derivatives of pyrazine-2-carboxamide were tested for their ability to inhibit the growth of Mycobacterium tuberculosis. Results indicated that certain modifications to the pyrazine structure enhanced activity by up to 900% compared to standard treatments .
Agricultural Applications
This compound has shown promise in agricultural applications, particularly as a fungicide.
Fungicidal Activity
Recent evaluations have identified this compound as a potential fungicide targeting succinate dehydrogenase (SDH), an essential enzyme in fungal respiration . This mechanism offers a novel approach to managing fungal diseases in crops.
Table 2: Fungicidal Evaluation of this compound
Mechanism of Action
The mechanism of action of Pyrazinecarboxamide, N-methoxy-(9CI) involves its conversion to pyrazinoic acid in the target organism. Pyrazinoic acid disrupts membrane energetics and inhibits membrane transport functions at acidic pH levels in Mycobacterium tuberculosis . This disruption interferes with the bacterium’s ability to synthesize new fatty acids, which are essential for its growth and replication .
Comparison with Similar Compounds
Pyrazinecarboxamide, N-methoxy-(9CI) can be compared with other similar compounds such as:
Pyrazinamide: A well-known antitubercular agent that also converts to pyrazinoic acid in the body.
Isoniazid: Another antitubercular drug that inhibits the synthesis of mycolic acids in Mycobacterium tuberculosis.
Ethambutol: Used in combination with other drugs to treat tuberculosis by inhibiting cell wall synthesis.
Rifampicin: An antibiotic that inhibits bacterial RNA synthesis.
The uniqueness of Pyrazinecarboxamide, N-methoxy-(9CI) lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
115110-16-2 |
---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
N-methoxypyrazine-2-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-11-9-6(10)5-4-7-2-3-8-5/h2-4H,1H3,(H,9,10) |
InChI Key |
YCHXQBQMGXGUCO-UHFFFAOYSA-N |
SMILES |
CONC(=O)C1=NC=CN=C1 |
Canonical SMILES |
CONC(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
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